molecular formula C15H13FN2O B7513120 (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone

Cat. No. B7513120
M. Wt: 256.27 g/mol
InChI Key: GEOAZYXTOYLFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-47965567, and it belongs to the class of quinoline derivatives. In

Mechanism of Action

The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For example, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines, and protect neuronal cells from oxidative stress. In vivo studies have also shown that (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and inflammatory cytokines at low concentrations. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to determine its potential toxicity and therapeutic value.

Future Directions

There are several future directions for the research on (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and therapeutic value in humans.

Synthesis Methods

The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been reported in the literature. The most common method involves the reaction of 2-chloro-5-fluoropyridine with 2-amino-3,4-dihydroquinolin-7(1H)-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in high yield and purity.

Scientific Research Applications

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neurological disorders. One study reported that (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone inhibited the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Another study showed that this compound had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-12-7-6-11-4-3-9-18(14(11)10-12)15(19)13-5-1-2-8-17-13/h1-2,5-8,10H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOAZYXTOYLFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone

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